molecular formula C37H44O15 B161516 Taxumairol R CAS No. 244167-04-2

Taxumairol R

Cat. No.: B161516
CAS No.: 244167-04-2
M. Wt: 728.7 g/mol
InChI Key: XUMIEQQAVQWNBJ-CCCKHRJYSA-N
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Description

Taxumairol R is a type of compound known as Diterpenoids . It is extracted from the root barks of Taxus mairei . The molecular formula of this compound is C37H44O15 and it has a molecular weight of 728.74 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Taxumairol R, along with other taxoids isolated from the roots, leaves, and bark of the Taxus species, has shown significant cytotoxic activities against various tumor cell lines. Taxumairol A, for instance, exhibited notable cytotoxicities against murine P-388 and human KB-16, A-549, and HT-29 tumor cell lines (Shen, Tai, & Chen, 1996). Similarly, Taxumairol K displayed mild cytotoxicity against HeLa tumor cells (Shen, Chen, & Kuo, 1998). These findings suggest the potential of taxumairols, including this compound, in anticancer research and therapy.

Structural and Chemical Analysis

The structure and chemical properties of various taxumairols have been extensively studied, providing insights into their potential therapeutic applications. For example, the structures of new taxoids, including Taxumairol Q, were determined primarily based on 1D and 2D NMR techniques (Shen et al., 2002). Such detailed structural analysis is crucial for understanding the bioactive potential of these compounds.

Biosynthesis and Microbial Transformation

The biosynthesis of taxumairols and their transformation through microbial means have been explored. The study by Shen et al. (2003) on the microbial transformation of baccatin VI and 1beta-hydroxy baccatin I by Aspergillus niger, resulting in new taxane diterpenoids like Taxumairol S(1) and Taxumairol T(1), reflects the ongoing efforts to understand and harness the biosynthetic pathways of these compounds (Shen, Lo, Lin, & Chakraborty, 2003).

Safety and Hazards

The safety data sheet for Taxumairol R suggests that in case of inhalation, skin contact, or ingestion, immediate medical attention is required . It also provides instructions for handling accidental release and fire fighting measures .

Properties

IUPAC Name

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMIEQQAVQWNBJ-CCCKHRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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